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Afatinib Impurity J HCl

Cat. No.: B602083
CAS No.: 1456696-14-2
M. Wt: 358.4 g/mol
InChI Key: GSUSIQVMAQBROU-PCAWENJQSA-N
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Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

Impurity profiling, the identification and quantification of all potential impurities in an Active Pharmaceutical Ingredient (API), is an essential component of drug development. ajprd.compharmaffiliates.com It serves as a crucial quality control tool, ensuring that the final drug product meets the stringent standards required by pharmacopeias and regulatory bodies. pharmaffiliates.comresearchgate.net This process provides vital data on the purity of the API and helps in optimizing the manufacturing process to minimize the formation of process-related impurities. aquigenbio.comglobalpharmatek.com By understanding the impurity profile, manufacturers can establish appropriate control strategies and specifications to maintain product quality throughout its lifecycle. pharmaffiliates.com The presence of impurities can influence the drug's stability, bioavailability, and potentially cause adverse effects, making their thorough analysis indispensable for patient safety. gmpinsiders.comglobalpharmatek.com

To ensure global standards for drug safety and quality, regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of impurities. aquigenbio.comusp.org The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by the pharmaceutical industry. gmpinsiders.com These guidelines provide a framework for the classification, reporting, identification, and qualification of impurities in new drug substances and products. jpionline.orgpremier-research.com

Key ICH guidelines ensure a harmonized approach to impurity management, safeguarding patient health by setting permissible limits for various types of impurities. jpionline.org

Guideline Title Scope and Purpose
ICH Q3A(R2) Impurities in New Drug SubstancesProvides guidance for registering new drug substances produced by chemical synthesis, covering the reporting, identification, and qualification of impurities. europa.euich.org
ICH Q3B(R2) Impurities in New Drug ProductsOffers guidance on impurities in new drug products, focusing on degradation products that form during manufacturing or on storage. premier-research.comeuropa.eu
ICH Q3C(R8) Residual SolventsSets limits for the content of solvents remaining after processing. Solvents are classified based on their toxicity risk. gmpinsiders.comjpionline.org
ICH Q3D(R2) Elemental ImpuritiesEstablishes permitted daily exposures for 24 elemental impurities (heavy metals, catalysts) in drug products. biotech-spain.com
ICH M7(R1) Mutagenic ImpuritiesFocuses on the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. jpionline.orgpremier-research.com

These guidelines mandate that any impurity present above a certain threshold (typically 0.1%) must be identified and, if necessary, qualified through toxicological studies. nih.govich.org

From an academic and research perspective, the study of impurities is highly relevant. It drives a deeper understanding of chemical synthesis and degradation pathways. mdpi.comresearchgate.net Investigating the formation of impurities provides valuable insights into reaction mechanisms, the influence of process parameters, and potential side reactions. ucc.iepharmainfo.in This knowledge is crucial for optimizing synthetic routes to improve yield and purity. ucc.ie Furthermore, the isolation and structural elucidation of novel impurities contribute significantly to the field of analytical and organic chemistry, often requiring the use of advanced spectroscopic and chromatographic techniques. nih.govmdpi.com Forced degradation studies, where a drug substance is subjected to stress conditions like heat, light, and pH changes, are a key part of this research, helping to predict potential degradation products that could form during the product's shelf life. gmpinsiders.com

Regulatory Landscape and Harmonization Guidelines for Impurities

Contextualization of Afatinib (B358) as a Tyrosine Kinase Inhibitor

Afatinib is an oral medication used for the treatment of specific types of non-small cell lung cancer (NSCLC). nih.gov It belongs to a class of drugs known as tyrosine kinase inhibitors (TKIs). nih.govnice.org.uk Specifically, Afatinib is an irreversible, second-generation TKI that targets the ErbB family of receptors, which includes the epidermal growth factor receptor (EGFR). nice.org.ukdovepress.comresearchgate.net By irreversibly blocking these receptors, Afatinib inhibits the signaling pathways that are crucial for the growth and proliferation of cancer cells. nih.govresearchgate.net It is used as a first-line treatment for patients with metastatic NSCLC whose tumors have specific EGFR mutations. jwatch.orgnih.gov

The chemical structure of Afatinib is based on a quinazoline (B50416) core. nih.gov It is specifically identified as (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide. nih.gov This complex structure features a reactive acrylamide (B121943) group, which enables it to form a covalent bond with the cysteine residue (Cys797) in the active site of EGFR, leading to its irreversible inhibition. researchgate.net

Afatinib is part of a broader family of quinazoline-based EGFR inhibitors, which includes first-generation reversible inhibitors like gefitinib (B1684475) and erlotinib, and third-generation inhibitors like osimertinib. dovepress.com While sharing the core quinazoline scaffold, these molecules have different substituents that determine their binding mode (reversible vs. irreversible) and their activity against specific EGFR mutations. researchgate.net Research has also explored further derivatives of Afatinib itself, modifying parts of the molecule to enhance its activity or target other kinases. mdpi.com

During the synthesis and stability testing of Afatinib, various related substances or impurities can be formed. syncsci.comscispace.com One such substance is Afatinib Impurity J. veeprho.compharmaceresearch.com It is identified as a degradation product of Afatinib. veeprho.com The hydrochloride salt form, Afatinib Impurity J HCl, is particularly relevant for analytical and reference purposes. This impurity serves as a critical reference standard in the quality control of Afatinib drug substance and formulated products, allowing for the validation of analytical methods to detect and quantify it accurately.

Structural Overview of Afatinib in Relation to its Derivatives

Scope and Research Focus on this compound

This article focuses exclusively on the chemical compound this compound. The scope is limited to its chemical identity, structure, and its role as a pharmaceutical impurity within the framework of drug development and regulatory science. The subsequent sections will provide detailed research findings on this specific compound, including its chemical properties and analytical characterization, without discussing clinical or therapeutic information.

Chemical Identity of Afatinib and this compound

A clear distinction between the active pharmaceutical ingredient and its impurities is fundamental for pharmaceutical analysis. The table below outlines the key chemical identifiers for Afatinib and its related substance, Afatinib Impurity J, in its hydrochloride salt form.

Identifier Afatinib This compound
IUPAC Name (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide nih.gov(S,E)-4-(Dimethylamino)-N-(4-oxo-7-((tetrahydrofuran-3-yl)oxy)-3,4-dihydroquinazolin-6-yl)but-2-enamide hydrochloride
Molecular Formula C₂₄H₂₅ClFN₅O₃ nih.govC₁₈H₂₂N₄O₄·HCl
Molecular Weight 485.94 g/mol 394.86 g/mol
CAS Number 850140-72-6 nih.gov1456696-14-2 (free base) pharmaceresearch.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1456696-14-2

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

(E)-4-(dimethylamino)-N-[4-oxo-7-[(3S)-oxolan-3-yl]oxy-3H-quinazolin-6-yl]but-2-enamide

InChI

InChI=1S/C18H22N4O4/c1-22(2)6-3-4-17(23)21-15-8-13-14(19-11-20-18(13)24)9-16(15)26-12-5-7-25-10-12/h3-4,8-9,11-12H,5-7,10H2,1-2H3,(H,21,23)(H,19,20,24)/b4-3+/t12-/m0/s1

InChI Key

GSUSIQVMAQBROU-PCAWENJQSA-N

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=O)NC=N2)O[C@H]3CCOC3

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=O)NC=N2)OC3CCOC3

Appearance

Solid Powder

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Synthetic Strategies and Mechanistic Pathways of Afatinib Impurity J Hcl Formation

Controlled Degradation Approaches for Impurity J HCl Synthesis

The deliberate synthesis of Afatinib (B358) Impurity J HCl is essential for its use as a reference standard in analytical method development and validation, enabling the accurate quantification and control of this impurity in the afatinib drug substance. Controlled degradation of the afatinib molecule is a primary strategy for obtaining this impurity.

Alkaline Hydrolysis Mechanisms and Reaction Conditions

Forced degradation studies under alkaline conditions have been instrumental in elucidating the formation pathway of Afatinib Impurity J HCl. Current time information in Santa Cruz, CA, US. These studies involve subjecting afatinib to various basic environments to promote its degradation in a controlled manner.

The choice of base plays a significant role in the alkaline hydrolysis of afatinib to yield Impurity J HCl. Strong bases such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) have been effectively utilized to catalyze this transformation. google.com The general mechanism involves the hydrolysis of the acrylamide (B121943) moiety of the afatinib molecule.

The strength of the base can influence the reaction rate and the potential for the formation of other degradation byproducts. While stronger bases can accelerate the degradation process, they may also lead to over-hydrolysis if not carefully controlled. Current time information in Santa Cruz, CA, US. Research has demonstrated the successful synthesis of an afatinib degradation impurity, consistent with the structure of Impurity J, using both sodium hydroxide and potassium hydroxide. google.com The molar ratio of afatinib to the alkaline substance is a critical parameter, with ratios ranging from 1:1 to 1:30 being explored to optimize the yield and purity of the resulting impurity.

Table 1: Effect of Different Bases on the Synthesis of Afatinib Degradation Impurity (likely Impurity J)

Base Molar Ratio (Afatinib:Base) Yield (%) Purity (%) Reference
Potassium Hydroxide 1:17.4 (calculated from mass) 93.3 99.50 google.com
Sodium Hydroxide 1:14 (calculated from mass) 90.7 99.15

The selection of an appropriate solvent system and reaction temperature is crucial for controlling the alkaline hydrolysis of afatinib. The solvent system must ensure adequate solubility for both afatinib and the base to facilitate a homogeneous reaction mixture. Current time information in Santa Cruz, CA, US. Mixtures of organic solvents and water are commonly employed. For instance, ethanol-water and isopropanol-water mixtures have been used successfully. Current time information in Santa Cruz, CA, US. Other organic solvents like methanol, N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) have also been investigated.

Temperature is another critical parameter that affects the reaction rate. Elevated temperatures generally accelerate the degradation process. However, excessively high temperatures (above 60°C) can promote undesirable side reactions, potentially reducing the yield and purity of Impurity J HCl. Current time information in Santa Cruz, CA, US. Reaction temperatures are typically maintained in the range of 20°C to 100°C, with a more controlled range of 40-60°C often being preferred to balance reaction speed and selectivity. The reaction time is also adjusted accordingly, typically ranging from 10 to 30 hours.

Table 2: Influence of Solvent and Temperature on the Synthesis of Afatinib Degradation Impurity (likely Impurity J)

Solvent System Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Reference
Ethanol/Water 50 24 93.3 99.50 google.com
Isopropanol/Water 70 18 90.7 99.15
Methanol/Water 40 36 86.1 99.15
THF/Water 40 28 89.7 99.45
DMF/Water 100 10 90.2 99.45

The degradation of afatinib to Impurity J under alkaline conditions has been reported to follow pseudo-first-order kinetics. Current time information in Santa Cruz, CA, US. A study has determined the rate constant (k) for this degradation to be 1.2 × 10⁻⁴ s⁻¹ at a temperature of 50°C. Current time information in Santa Cruz, CA, US. This kinetic data is invaluable for predicting the rate of impurity formation under specific conditions and for designing robust manufacturing processes and storage conditions to minimize its occurrence.

Influence of Solvent Systems and Temperature Parameters

Alternative Formation Routes (e.g., Dimethylamine (B145610) Displacement)

Besides direct hydrolysis, an alternative pathway for the formation of impurities structurally related to Afatinib J involves the displacement of dimethylamine. In the synthesis of afatinib, a strong alkali aqueous solution can lead to the decomposition of a small amount of afatinib into its catabolite and dimethylamine. researchgate.net This generated dimethylamine can then participate in a Michael addition reaction with the side chain of another afatinib molecule, leading to the formation of a different impurity. researchgate.net While this specific patent describes the formation of a bis-dimethylamino impurity, it highlights a plausible mechanism where a degradation product (dimethylamine) can react with the parent drug molecule, a scenario that could potentially contribute to the formation of other related impurities under certain process conditions.

Process-Related Formation During Afatinib Manufacturing

The formation of Afatinib Impurity J is not limited to controlled degradation studies; it has also been identified as a process-related impurity, emerging during the manufacturing of afatinib dimaleate. Current time information in Santa Cruz, CA, US. It was first detected during the process optimization of afatinib, where it was found to be present in laboratory batches at levels ranging from 0.08% to 0.30%. Current time information in Santa Cruz, CA, US. The presence of impurities during the synthesis of afatinib is often associated with the amidation step (Stage-02) of the manufacturing process. syncsci.comscispace.com While a specific study on process impurities in afatinib did not explicitly name Impurity J, it highlighted that several impurities arise during this particular stage. syncsci.comscispace.com

The formation of impurities during synthesis can often be traced to reaction intermediates. Current time information in Santa Cruz, CA, US. For instance, incomplete dimethylamination during the Michael addition step in the afatinib synthesis has been suggested as a potential source of Impurity J HCl. Current time information in Santa Cruz, CA, US. Therefore, in-process controls (IPCs) are crucial to monitor and control the formation of such impurities. Techniques like High-Performance Liquid Chromatography (HPLC) are employed to detect and quantify these impurities, ensuring that their levels are maintained within the stringent limits set by regulatory guidelines, typically not more than 0.10% for known impurities. syncsci.comsyncsci.com

Table 3: Process-Related Impurities in Afatinib Dimaleate

Impurity Stage of Formation Typical Level Observed Control Strategy Reference
Acetamide (B32628) Impurity Amidation Step (Stage-02) Not specified Control of acetic acid in N,N-dimethylacetamide syncsci.comscispace.com
Afatinib Impurity J Process Optimization Batches 0.08% - 0.30% In-process controls, HPLC monitoring Current time information in Santa Cruz, CA, US.
Hydroxy Impurity Amidation Step (Stage-02) Not specified Process optimization syncsci.com
Afatinib N-Oxide Amidation Step (Stage-02) Not specified Process optimization syncsci.com

Impurity Generation during Amidation Steps

The synthesis of afatinib involves several key transformations, including an amidation step to append the reactive butenamide side chain. While this step is a critical point for the potential formation of process-related impurities, current scientific literature does not indicate that this compound is generated during this synthetic stage.

Investigations into the impurity profile of afatinib have identified other impurities that arise during the amidation reaction. For instance, an acetamide impurity can be formed through the reaction of the amine intermediate with residual acetic acid, which may be present as a contaminant in the N,N-dimethylacetamide (DMAc) solvent often used for this step. However, this acetamide compound is structurally distinct from Afatinib Impurity J.

Afatinib Impurity J, identified as (S,E)-4-(Dimethylamino)-N-(4-oxo-7-((tetrahydrofuran-3-yl)oxy)-3,4-dihydroquinazolin-6-yl)but-2-enamide, is consistently characterized in research and regulatory assessments as a degradation product. veeprho.comchemicalbook.comchemicea.com Its formation is not linked to the coupling chemistry of the amidation step but rather to the chemical instability of the final afatinib molecule under specific environmental conditions.

Impact of Reaction Conditions on Impurity Profile

The formation of this compound is a direct consequence of the degradation of the afatinib molecule, primarily driven by exposure to alkaline conditions. google.com Forced degradation studies, which are designed to understand the inherent stability of a drug substance, have demonstrated that afatinib is particularly susceptible to hydrolysis under basic conditions, leading to the formation of Impurity J. researchgate.netnih.gov

The mechanism involves the hydrolytic conversion of the 4-anilinoquinazoline (B1210976) core of afatinib to a 4-oxo-3,4-dihydroquinazoline structure. This transformation occurs when afatinib is exposed to alkaline substances. A Chinese patent details a preparation method for this specific impurity by reacting afatinib in an organic solvent under alkaline conditions, confirming its identity as a base-catalyzed degradation product. google.com

The conditions influencing the rate and extent of this degradation have been systematically studied and are summarized below. google.com

Table 1: Reaction Conditions for the Formation of Afatinib Impurity J from Afatinib google.com
ParameterConditionImpact on Impurity Formation
Alkaline SubstanceSodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃)Provides the alkaline environment necessary to catalyze the hydrolysis of the C4-anilino bond of the quinazoline (B50416) ring. NaOH and KOH are noted as particularly effective.
Temperature20°C to 100°C (Optimal: 40-60°C)Higher temperatures accelerate the rate of degradation. The optimal range allows for efficient conversion within a controlled timeframe.
Reaction Time10 to 30 hours (Optimal: 18-24 hours)Sufficient time is required for the degradation reaction to proceed to completion.
SolventMethanol, Ethanol, N-dimethylformamide (DMF), Dimethylsulfoxide (DMSO), Tetrahydrofuran (THF)The reaction is carried out in an organic solvent in which afatinib is soluble, allowing for homogeneous reaction conditions.
Molar Ratio1:1 to 1:30 (Afatinib to Base)A stoichiometric excess of the basic substance is used to drive the degradation process.

These findings underscore the importance of controlling pH during the manufacturing, formulation, and storage of afatinib to minimize the formation of this degradant and ensure the quality and stability of the final drug product.

Structural Elucidation of Synthetic and Process-Related Impurity J HCl

The definitive structure of this compound was established through a combination of advanced analytical techniques. This impurity was first detected during the analysis of afatinib batches using high-performance liquid chromatography (HPLC), where it was observed at concentrations between 0.08% and 0.30%. Its presence necessitated formal identification and characterization as per regulatory guidelines.

The structural elucidation process involved the following key steps:

Isolation : The impurity was isolated from degradation mixtures using preparative HPLC to obtain a pure sample for spectroscopic analysis. researchgate.netnih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (LC-Q-TOF/MS/MS) were crucial in determining the molecular formula and fragmentation pattern. researchgate.netnih.gov These analyses identified a molecular ion peak corresponding to the hydrolyzed quinazoline structure, confirming the loss of the 3-chloro-4-fluorophenylamino group and the introduction of an oxo group at the C4 position.

The analytical techniques and key findings that culminated in the structural confirmation of Afatinib Impurity J are summarized in the table below.

Table 2: Analytical Techniques for the Structural Elucidation of Afatinib Impurity J
Analytical TechniquePurposeKey Findings
High-Performance Liquid Chromatography (HPLC)Detection, separation, and quantification.Baseline separation from the parent afatinib molecule, typically using a reversed-phase C18 column.
High-Resolution Mass Spectrometry (HRMS)Determination of accurate mass and molecular formula.Confirmed molecular ion peak at m/z 359.16 [M+H]⁺ for the free base.
Nuclear Magnetic Resonance (NMR)Unambiguous structural confirmation and atom connectivity.¹H NMR (500 MHz, DMSO-d₆) showed distinct signals for the tetrahydrofuranoxy group (δ 3.78–3.82 ppm) and crotonamide (B15916) protons (δ 6.42–6.58 ppm), confirming the structure post-hydrolysis.

The successful characterization of this compound allows it to be used as a reference standard in quality control procedures to monitor the stability of afatinib drug substance and product. google.com

Analytical Methodologies for Characterization and Quantification of Afatinib Impurity J Hcl

Chromatographic Separation Techniques

Chromatographic techniques, particularly HPLC, are indispensable for resolving complex mixtures of the active pharmaceutical ingredient (API) and its related impurities. The development of a stability-indicating analytical method is crucial for separating Afatinib (B358) Impurity J HCl from afatinib and other potential degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a successful HPLC method hinges on the systematic optimization of several key parameters to achieve adequate separation, resolution, and sensitivity for Afatinib Impurity J HCl.

The choice of stationary phase is critical for achieving the desired selectivity in the separation of afatinib and its impurities. Reversed-phase columns, particularly those with octadecylsilane (B103800) (C18) bonded to silica (B1680970) gel, are widely employed for this purpose due to their versatility and broad applicability. nih.govsyncsci.com

Several studies report the use of C18 columns with varying specifications to optimize the separation of afatinib-related substances. nih.govsyncsci.comnih.gov For instance, an Agilent Eclipse Plus C18 column (150 × 4.6 mm, 5 µm) has been successfully used. nih.gov Another method utilized an Inertsil C18 column (150 x 4.6 mm, 5-Micron). syncsci.com The optimization process often involves comparing different C18 columns, such as Waters XBridge C18 (4.6 × 250mm, 3.5µm) and YMC Triart C18 (4.6mm x 250mm, 3µm), to find the one that provides the best peak shape and resolution for critical pairs, including this compound. patsnap.comgoogle.com The particle size of the stationary phase packing, such as 1.8 µm, 2.5 µm, 3.5 µm, or 5 µm, also plays a significant role in efficiency and resolution, with smaller particles generally providing higher efficiency at the cost of higher backpressure. nih.govpatsnap.comresearchgate.netijpsjournal.com

Stationary Phase ExampleDimensionsParticle SizeReference
Agilent Eclipse Plus C18150 × 4.6 mm5 µm nih.gov
Inertsil C18150 x 4.6 mm5-Micron syncsci.com
Waters XBridge C184.6 × 250 mm3.5 µm patsnap.com
YMC Triart C184.6 mm x 250 mm3 µm google.com
Acquity UPLC HSS PFP100 x 2.1 mm1.8 µm researchgate.net
Agilent C184.6 mm x 100 mm2.5 µm ijpsjournal.com
Zorbax SB-C182.1 mm × 100 mm3.5 µm nih.gov

The mobile phase composition, including the organic modifier and the aqueous phase's pH and buffer system, is a powerful tool for optimizing the retention and selectivity of the separation. A common approach involves a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. syncsci.com

For the analysis of this compound, various mobile phase systems have been developed. One effective method uses a gradient elution of acetonitrile and 0.1% formic acid in water. Another approach employs a mobile phase consisting of 0.01 mol/L potassium dihydrogen phosphate (B84403) solution as mobile phase A and acetonitrile as mobile phase B. google.com The pH of the aqueous phase is a critical parameter; for example, using an ammonium (B1175870) acetate (B1210297) buffer adjusted to pH 4.5 can enhance resolution. In another method, a potassium dihydrogen orthophosphate buffer was adjusted to a pH of 3.0 with o-phosphoric acid. researchgate.net

Gradient elution is frequently necessary to separate a complex mixture of impurities with varying polarities within a reasonable timeframe. A typical gradient starts with a lower percentage of the organic solvent, which is gradually increased to elute the more strongly retained components like afatinib, while allowing for the earlier elution of more polar impurities.

An exemplary gradient elution program is detailed in the table below:

Time (minutes)Mobile Phase A (%)Mobile Phase B (Acetonitrile) (%)
07525
253565
353565
367525
457525
This is an example of a gradient program used for the analysis of afatinib and its impurities. google.com

Ultraviolet (UV) detection is the most common method for the quantification of afatinib and its impurities due to the presence of chromophores in their molecular structures. A Diode Array Detector (DAD) is often preferred as it allows for the monitoring of absorbance at multiple wavelengths simultaneously and can provide spectral information to assess peak purity.

The selection of the detection wavelength is based on the UV spectra of both afatinib and its impurities to ensure adequate sensitivity for all components. The maximum absorbance (λmax) for afatinib is reported to be around 256 nm. ijpsjournal.com Other studies have utilized detection wavelengths of 254 nm and 258 nm for the analysis of afatinib and its related substances. syncsci.comresearchgate.netresearchgate.netwjpls.org The ability to monitor at a specific wavelength, such as 254 nm, is crucial for the quantitative determination of these compounds. jgtps.com

ParameterSettingReference
Detection MethodUV/DAD ijpsjournal.com
Detection Wavelength254 nm syncsci.comwjpls.orgjgtps.com
Detection Wavelength256 nm ijpsjournal.com
Detection Wavelength258 nm researchgate.netresearchgate.net

In quality control environments, especially for gradient HPLC methods where retention times can shift slightly, the use of Relative Retention Time (RRT) is a common practice for impurity identification. The RRT of an impurity is calculated by dividing its retention time by the retention time of the main component, in this case, afatinib. This provides a more consistent value for impurity identification across different analytical runs and systems.

For instance, in a specific HPLC method, this compound was found to have a retention time of 8.2 minutes, while afatinib eluted at 10.5 minutes. The RRT of this compound in this system would be approximately 0.78. Regulatory guidelines, such as those from the United States Pharmacopeia (USP), encourage the reporting of RRTs for specified impurities in monographs to ensure consistent identification. usp.org

Detection Systems (e.g., UV, DAD)

Preparative HPLC for Isolation and Purification

For the definitive structural elucidation and for use as a reference standard, impurities like this compound must be isolated in a pure form. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

The process involves scaling up a developed analytical method to a preparative scale. This requires optimization of the mobile phase and gradient to maximize the throughput while maintaining the necessary resolution to separate the impurity of interest from the API and other related substances. Fractions are collected as they elute from the column, and those containing the target impurity are combined. The purity of the isolated fraction is then confirmed using analytical HPLC. Studies on afatinib have successfully employed preparative HPLC to isolate major degradation products for further structural characterization by techniques like NMR. nih.gov The isolation of impurities such as this compound is essential for their use as reference standards in routine quality control testing.

Spectroscopic and Spectrometric Characterization Methods

A combination of spectroscopic and spectrometric methods is essential for the unambiguous characterization of this compound. These techniques provide complementary information regarding the molecule's structure, molecular weight, and functional groups. syncsci.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized to confirm the structure of this compound. syncsci.comresearchgate.net

In ¹H NMR analysis of this compound, distinct signals corresponding to the various protons in the molecule are observed. For instance, the protons of the tetrahydrofuranoxy group typically appear in the range of δ 3.78–3.82 ppm, while the protons of the crotonamide (B15916) moiety are observed between δ 6.42–6.58 ppm. The chemical shifts and coupling patterns of the aromatic protons on the quinazoline (B50416) ring system provide further confirmation of the impurity's structure. syncsci.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, and the chemical shifts are indicative of the carbon's chemical environment (e.g., aromatic, aliphatic, carbonyl). syncsci.comuu.nl

Table 1: Illustrative ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Assignment
2.10 - 2.35 m Tetrahydrofuran (B95107) protons
2.83 s Dimethylamine (B145610) protons
3.78 - 4.01 m Tetrahydrofuranoxy protons
5.32 m Tetrahydrofuranoxy proton
6.42 - 6.80 m Crotonamide protons
7.28 - 8.96 m Aromatic and amide protons

Note: This table is illustrative and based on typical chemical shift ranges for the functional groups present in the molecule. Actual values may vary based on solvent and experimental conditions. syncsci.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variations (LC-MS/MS and LC-Q-TOF/MS/MS) are indispensable tools for the analysis of pharmaceutical impurities. americanpharmaceuticalreview.com These techniques provide crucial information about the molecular weight and structural fragments of this compound. syncsci.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the molecular weight of the impurity, which for the free base of Afatinib Impurity J is 358.40 g/mol , corresponding to the molecular formula C₁₈H₂₂N₄O₄. The hydrochloride salt has a molecular weight of 394.86 g/mol . LC-MS analysis typically shows a molecular ion peak at m/z 359.16 [M+H]⁺ in the positive ionization mode.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, specific structural features of this compound can be confirmed. americanpharmaceuticalreview.comresearchgate.net This fragmentation data, combined with the accurate mass measurement, provides a high degree of confidence in the impurity's identification. nih.gov LC-Q-TOF/MS/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) is particularly valuable for characterizing unknown degradation products due to its high mass accuracy and sensitivity. researchgate.netnih.gov

Table 2: Key Mass Spectrometric Data for this compound

Parameter Value Source
Molecular Formula (Free Base) C₁₈H₂₂N₄O₄
Molecular Weight (Free Base) 358.40 g/mol
Molecular Weight (HCl Salt) 394.86 g/mol

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. thermofisher.com The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. syncsci.comresearchgate.net

The presence of a quinazoline core, a tetrahydrofuran-3-yloxy group, and a dimethylaminobutenamide side chain results in a unique IR fingerprint. Key absorptions would include N-H stretching vibrations for the amine and amide groups, C=O stretching for the amide and quinazolinone carbonyls, C-N stretching, and C-O stretching for the ether linkage. libretexts.org The specific frequencies of these vibrations can help to confirm the presence of these functionalities within the impurity's structure. syncsci.comlibretexts.org

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3344 - 3317 Strong N-H Stretching (Amine, Amide)
2862 Medium C-H Stretching (Aliphatic)
1681 - 1616 Strong C=O Stretching (Amide, Quinazolinone)
1573 - 1427 Medium-Strong C=C and C=N Stretching (Aromatic, Quinazoline)
1249 - 1149 Strong C-O Stretching (Ether)

Note: This table is illustrative and based on typical IR absorption ranges for the indicated functional groups. syncsci.comlibretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as aromatic rings and conjugated systems. researchgate.net The UV-Vis spectrum of Afatinib and its impurities is primarily dictated by the quinazoline ring system, which is a significant chromophore. ijpsjournal.com

For Afatinib, a maximum absorbance (λ-max) is typically observed around 256 nm in methanol. ijpsjournal.comijpsjournal.com A similar absorption profile would be expected for this compound due to the shared quinazoline chromophore. A UV-Vis spectrophotometric method for the quantification of Afatinib has been developed with a λ-max of 246 nm using a sodium citrate (B86180) and water solvent system. researchgate.net This technique can be applied to the routine analysis of the impurity, provided there is sufficient resolution from the parent drug and other impurities. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Analytical Method Validation Parameters for Impurity J HCl Quantification

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net For the quantification of this compound, key validation parameters include specificity and selectivity. researchgate.net

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ijpsjournal.comresearchgate.net Selectivity refers to the ability to differentiate and quantify the analyte from other substances in the sample. ijpsjournal.com

In the context of quantifying this compound, the analytical method, typically a chromatographic technique like HPLC or UPLC, must be able to separate the impurity peak from the peak of the Afatinib API and other potential process-related or degradation impurities. syncsci.com This is often demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. nih.govijpsjournal.com The method is considered specific if the impurity peak is well-resolved from all other peaks in the chromatogram. d-nb.info For example, a reversed-phase C18 column with a gradient elution of acetonitrile and a suitable buffer can achieve baseline separation of this compound from Afatinib. Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the impurity peak, ensuring no co-eluting species are present. d-nb.info

Linearity and Calibration Range

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

For an impurity like this compound, the linearity of the analytical method is typically established at concentrations ranging from the reporting threshold to at least 120% of the specification limit. afjbs.com Given the specified limit of 0.15% for this compound, the calibration range for its quantification would be established around this level. While specific research data for this compound is not publicly detailed, a typical linearity study for a related substance in a drug product would involve preparing a series of solutions of the impurity standard at different concentrations. The peak areas obtained from the chromatograms are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) is expected to be ≥ 0.999, indicating a strong linear relationship. ijpsjournal.comresearchgate.net

Table 1: Representative Linearity Data for an Analytical Method

Concentration Level (% of Specification) Concentration (µg/mL) Peak Area (arbitrary units)
50% 0.75 15000
80% 1.20 24000
100% 1.50 30000
120% 1.80 36000
150% 2.25 45000
Linear Regression Analysis
Slope 20000
Intercept 150

| Correlation Coefficient (r²) | | 0.9998 |

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of the impurity spiked into a sample matrix. For impurities, accuracy is typically evaluated at three concentration levels covering the specified range. The acceptance criterion for recovery is generally within 90.0% to 110.0%.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Repeatability (intra-day precision) assesses the precision over a short interval of time with the same analyst and equipment. Intermediate precision (inter-day precision) evaluates the variations within the same laboratory, but on different days, with different analysts, or with different equipment. For impurity analysis, the %RSD should typically be not more than 10% at the specification limit, and for the API assay, it is often required to be less than 2%. ijpsjournal.com

Table 2: Representative Accuracy and Precision Data

Parameter Concentration Level Acceptance Criteria Observed Results
Accuracy (% Recovery) 80% of specification 90.0% - 110.0% 98.5%
100% of specification 90.0% - 110.0% 101.2%
120% of specification 90.0% - 110.0% 102.1%
Precision (%RSD)
Repeatability (n=6) 100% of specification ≤ 10.0% 1.5%

| Intermediate Precision (n=6) | 100% of specification | ≤ 10.0% | 2.8% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The LOD and LOQ are crucial for the analysis of impurities as they define the sensitivity of the method. These can be determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For related substances, it is important that the LOQ is below the reporting threshold. researchgate.net For instance, a UPLC method for Afatinib and its impurities reported an LOQ in the range of 0.02 ppm to 0.05 ppm, demonstrating high sensitivity. researchgate.net

Table 3: Representative LOD and LOQ Data

Parameter Method Acceptance Criteria Typical Value (µg/mL)
Limit of Detection (LOD) Signal-to-Noise Ratio S/N ≥ 3:1 0.05

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio | S/N ≥ 10:1 | 0.15 |

Robustness of Analytical Procedures

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations can include changes in the mobile phase composition, pH, flow rate, and column temperature. researchgate.netresearchgate.net

The robustness of the method is assessed by observing the effect of these variations on the system suitability parameters, such as peak resolution, tailing factor, and theoretical plates. The method is considered robust if the system suitability criteria are met despite these small changes and the results remain within the acceptable range of precision. syncsci.comscispace.com

Table 4: Representative Robustness Study Parameters and Acceptance Criteria

Parameter Varied Variation Acceptance Criteria for System Suitability
Flow Rate ± 0.2 mL/min Resolution > 2.0, Tailing Factor < 2.0
Mobile Phase pH ± 0.2 units Resolution > 2.0, Tailing Factor < 2.0
Column Temperature ± 5 °C Resolution > 2.0, Tailing Factor < 2.0

| Wavelength | ± 2 nm | No significant change in response |

Table of Compounds

Compound Name
Afatinib
This compound

Forced Degradation Studies of Afatinib and Impurity J Hcl Stability

Hydrolytic Degradation Studies

Hydrolytic degradation involves the reaction of a substance with water, which can be catalyzed by the presence of acids or bases. Studies on Afatinib (B358) have explored its stability across a range of pH values. nih.govresearchgate.net

Investigations into the stability of Afatinib under acidic conditions have yielded varied results. One study involving 0.1N hydrochloric acid (HCl) for up to two hours reported a degradation of 8.51%. ijpsjournal.comijpsjournal.com Conversely, other research has indicated that Afatinib is relatively stable under acidic stress. researchgate.net During process development, it was noted that impurities could arise from acidic sources, such as the presence of acetic acid in the solvent N,N-dimethylacetamide, leading to the formation of an acetamide (B32628) impurity. syncsci.com

There is limited specific information available regarding the degradation pathways of isolated Afatinib Impurity J HCl when subjected to acidic stress conditions.

Afatinib demonstrates significant lability under base-catalyzed hydrolytic conditions. researchgate.netresearchgate.net Studies using 0.1N sodium hydroxide (B78521) (NaOH) have shown extensive degradation, with one report indicating 100% degradation after one to two hours. ijpsjournal.comijpsjournal.com Another investigation reported 62.48% degradation under alkaline stress. researchgate.net

The formation of this compound is a well-documented consequence of base-catalyzed degradation. google.com The reaction follows pseudo-first-order kinetics. The degradation pathway involves the hydrolysis of Afatinib under alkaline conditions, leading to the formation of the impurity. google.com Stronger bases can accelerate this degradation.

Under neutral hydrolytic conditions, Afatinib is found to be considerably stable. researchgate.net Research indicates minimal degradation, with one study quantifying it at 0.89% after two hours. ijpsjournal.comijpsjournal.com This suggests that in the absence of acid or base catalysts, the molecular structure of Afatinib is resistant to hydrolysis. ijpsjournal.comijpsjournal.comresearchgate.net

Base-Catalyzed Degradation Pathways

Oxidative Degradation Mechanisms

When subjected to oxidative stress, Afatinib undergoes degradation. researchgate.netresearchgate.net In an experimental setting using 3% hydrogen peroxide (H2O2) for two hours, a degradation of 6.56% was observed for Afatinib. ijpsjournal.comijpsjournal.com The quinazoline (B50416) ring within the Afatinib structure is susceptible to oxidation, which can be promoted by elevated temperatures. One identified degradation product under oxidative conditions is Afatinib N-Oxide. syncsci.com

Specific studies detailing the oxidative degradation mechanisms of isolated this compound are not extensively available in the reviewed literature.

Thermal Stress Studies and Temperature Effects

In general, Afatinib is reported to be stable under thermal stress conditions when tested in its solid form. researchgate.netresearchgate.net However, temperature can be a critical factor in other degradation pathways. For instance, in base-catalyzed degradation, temperatures above 60°C may promote side reactions, including the oxidation of the quinazoline ring.

Photolytic Degradation Analyses

The stability of Afatinib under exposure to light has been analyzed, revealing a dependency on its physical state. In the solid state, the drug is considered stable against photolytic degradation. researchgate.net However, when in solution, Afatinib is labile to light, with one study noting 7.67% degradation. researchgate.net Another analysis reported a much lower degradation of 0.34% after 24 hours of photolytic exposure. ijpsjournal.comijpsjournal.com These studies were conducted in accordance with ICH Q1B guidelines. researchgate.net

Table 1: Summary of Afatinib Forced Degradation Results

Stress ConditionReagent/ConditionDurationDegradation (%)Reference
Acid Hydrolysis0.1 N HCl1-2 hours8.51% ijpsjournal.comijpsjournal.com
Base Hydrolysis0.1 N NaOH1-2 hours100% ijpsjournal.comijpsjournal.com
Base HydrolysisAlkaline ConditionNot Specified62.48% researchgate.net
Neutral HydrolysisWater2 hours0.89% ijpsjournal.comijpsjournal.com
Oxidative Degradation3% H₂O₂2 hours6.56% ijpsjournal.comijpsjournal.com
Photolytic DegradationUV Light24 hours0.34% ijpsjournal.comijpsjournal.com
Photolytic Degradation (Liquid State)UV LightNot Specified7.67% researchgate.net

Identification of Degradation Products of Afatinib, Specifically this compound

Forced degradation studies on Afatinib have been performed under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic stress conditions to assess its stability and identify the resulting degradation products. researchgate.netnih.govresearchgate.net These investigations reveal that Afatinib is susceptible to degradation under most stress conditions, leading to the formation of several impurities. researchgate.netnih.gov

The development of sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is crucial for separating and quantifying these degradation products from the parent drug. researchgate.net One study successfully developed a UPLC method capable of separating Afatinib from five of its known impurities. researchgate.net For the structural confirmation of these degradants, advanced analytical techniques are employed. Liquid chromatography quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS/MS) has been instrumental in characterizing unknown degradation products. researchgate.netnih.gov In one comprehensive study, a total of 11 degradation products of Afatinib were characterized using this technique. nih.gov For major degradation products, isolation via preparative HPLC followed by structural elucidation using nuclear magnetic resonance (NMR) spectroscopy provides definitive identification. researchgate.netnih.gov

Among the identified degradants is this compound. This compound is a known degradation product that can be formed under certain stress conditions and is used as a reference standard in quality control to ensure the purity and safety of Afatinib formulations. Studies have identified several key degradation products under specific stress conditions, as detailed in the table below.

Table 1: Summary of Afatinib Degradation Products Under Various Stress Conditions

Stress Condition Degradation Products Identified Analytical Technique Reference
Acid Hydrolysis (1.0N HCl, 70°C, 4 hrs) Major degradant identified as Intermediate-1. HPLC, LC-MS syncsci.com
Base Hydrolysis (0.5N NaOH, 70°C, 2 hrs) Hydroxy impurity, Intermediate-1. HPLC, LC-MS syncsci.comsyncsci.com
Oxidative Degradation (H₂O₂, RT) Afatinib-N-Oxide. HPLC, LC-MS syncsci.com
General Hydrolytic, Oxidative, Thermal, Photolytic Eleven degradation products (DPs) characterized, including two major DPs (DP2, DP3) isolated. LC-Q-TOF/MS/MS, ¹H & ¹³C NMR researchgate.netnih.gov

| General Forced Degradation | this compound. | HPLC | |

Elucidation of Degradation Pathways of Afatinib Leading to Impurity J HCl

The elucidation of degradation pathways is essential for understanding the chemical transformations that Afatinib undergoes, leading to the formation of impurities like Impurity J HCl. The molecular structure of Afatinib possesses several sites susceptible to chemical modification, particularly through hydrolysis.

Research indicates that Afatinib's degradation primarily occurs via hydrolytic and oxidative pathways. syncsci.com The formation of this compound is noted as a marker for the hydrolytic degradation of Afatinib, particularly under basic conditions. The core of this pathway involves the hydrolysis of the 4-anilino substituent on the quinazoline ring of the Afatinib molecule.

Under hydrolytic stress (both acidic and basic conditions), the bond connecting the 3-chloro-4-fluoroaniline (B193440) group to the C4 position of the quinazoline ring can be cleaved. This reaction leads to the substitution of the anilino group with a hydroxyl group, which then tautomerizes to the more stable keto form. This results in the formation of a 4-oxo-3,4-dihydroquinazoline derivative, which corresponds to the core structure of this compound. A separate hydrolytic pathway, also observed under acidic and basic conditions, involves the cleavage of the butenamide side chain, resulting in a different degradant known as Intermediate-1. syncsci.com The oxidative degradation pathway primarily involves the N-oxidation of the dimethylamino group on the butenamide side chain, leading to the formation of Afatinib-N-Oxide. syncsci.com

The understanding of these distinct degradation pathways—hydrolysis at the C4 position of the quinazoline ring to form Impurity J, hydrolysis of the side chain to form Intermediate-1, and oxidation to form Afatinib-N-Oxide—is fundamental for developing stable formulations and establishing appropriate storage conditions to minimize the formation of these degradation products. syncsci.com

Regulatory Considerations and Quality Control Strategies for Afatinib Impurity J Hcl

Adherence to International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q3A/B)

The ICH guidelines, particularly Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, provide a framework for the control of impurities. These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

For a potent medication like Afatinib (B358), the thresholds for impurities are particularly stringent. The reporting threshold, the level above which an impurity must be reported in a regulatory submission, is typically 0.05%. The identification threshold, the level at which the structure of the impurity must be confirmed, is generally 0.10%. The qualification threshold, the level above which the biological safety of the impurity must be established, is set at 0.15%. The presence of Afatinib Impurity J HCl in batches of Afatinib has been observed in the range of 0.08% to 0.30%, underscoring the necessity of strict control measures to remain within these regulatory limits. syncsci.com

The discovery of this compound was a direct result of the impurity profiling mandated by ICH Q3A guidelines, which require the monitoring of any substance exceeding the 0.05% threshold. In addition to the control of organic impurities, other ICH guidelines such as Q3C for residual solvents and M7 for mutagenic impurities are also relevant. For instance, the synthesis of this compound may involve solvents like tetrahydrofuran (B95107), which is limited by ICH Q3C to 720 ppm.

Table 1: ICH Thresholds for Afatinib Impurities

Threshold Type Limit Reference
Reporting 0.05%
Identification 0.10%
Qualification 0.15%

Role of Impurity J HCl as a Reference Standard in Quality Assurance

A well-characterized reference standard is fundamental to the accurate and precise control of impurities. This compound serves as a critical reference material in the quality assurance of Afatinib. synzeal.com Its availability, often through large-scale production disclosed in patents, enables its use in various quality control applications.

Validation of Analytical Methods using Reference Standards

The validation of analytical methods is a core requirement of Good Manufacturing Practices (GMP) and is essential for ensuring the reliability of quality control testing. This compound as a reference standard is instrumental in the validation of analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) used to detect and quantify impurities in Afatinib. synzeal.com

Method validation, following ICH Q2(R2) guidelines, encompasses several parameters:

Specificity: The ability of the method to distinguish the impurity from the active pharmaceutical ingredient (API) and other potential impurities. This is often demonstrated by spiking the Afatinib API with Impurity J HCl and showing clear chromatographic resolution between the two peaks.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the impurity. For this compound, linearity might be established over a range of 0.1% to 1.5% of the API concentration.

Accuracy: The closeness of the test results to the true value. This is typically assessed through recovery studies, with an acceptable range often being 90–110%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the Relative Standard Deviation (RSD), which should be less than 2%.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, which provides an indication of its reliability during normal usage. ijpsjournal.com

Forced degradation studies, where the drug substance is subjected to stress conditions such as acid/base hydrolysis and oxidation, are also a key part of method validation. These studies help to demonstrate the stability-indicating nature of the analytical method and confirm that it can effectively separate the degradation products, including Impurity J HCl, from the main drug peak.

Control of Impurity Levels in Drug Substances and Formulations

The primary application of the this compound reference standard is in the routine quality control of Afatinib drug substance and its formulated products. synzeal.com By using a calibrated reference standard, analytical laboratories can accurately quantify the levels of Impurity J HCl in each batch.

This quantification is crucial for batch release, ensuring that the level of the impurity does not exceed the established specification limits. Regulatory submissions for new drugs must include comprehensive data on impurity levels, including the methods used for their control and the characterization data (NMR, MS, and chromatographic data) that confirms the structure and purity of the reference standards used.

Development of Control Strategies to Minimize Impurity J HCl Levels

A proactive approach to impurity control involves developing strategies to minimize the formation of impurities during the manufacturing process and throughout the product's shelf life. syncsci.comclearsynth.comacs.org

Process Optimization to Limit Impurity Formation

Understanding the formation pathways of this compound is key to developing effective control strategies. It is known to be a degradation product formed under basic conditions. Research has shown that the degradation of Afatinib to Impurity J HCl follows pseudo-first-order kinetics.

Several factors can influence the rate of this degradation reaction:

Base Strength: Stronger bases can accelerate the degradation process.

Solvent Polarity: The choice of solvent can impact the solubility of both Afatinib and the base, thereby affecting the reaction kinetics.

Temperature: Higher temperatures can increase the reaction rate but may also promote the formation of other side-products.

By carefully controlling these parameters during the synthesis and formulation of Afatinib, manufacturers can significantly limit the formation of Impurity J HCl. syncsci.com This includes optimizing reaction conditions, such as the type and amount of base used, the solvent system, and the reaction temperature and time. google.comjestr.org

Stability Monitoring and Shelf-Life Determination in Relation to Impurity Growth

The stability of a drug product over its shelf life is a critical quality attribute. Stability studies, conducted under the conditions prescribed by ICH Q1A guidelines (e.g., 40°C/75% RH for 6 months), are essential to monitor the growth of impurities over time.

LC-MS/MS is a powerful technique used to quantify the growth kinetics of impurities like Impurity J HCl during these stability studies. The data generated from these studies are used to predict the shelf life of the drug product. Mathematical models, such as Arrhenius modeling, can be employed to extrapolate the potential for impurity growth and establish a shelf life within which the levels of this compound will remain below the qualified safety threshold.

Table 2: Compound Names Mentioned in the Article

Compound Name
Afatinib
This compound
Tetrahydrofuran
(S,E)-4-(Dimethylamino)-N-(4-oxo-7-((tetrahydrofuran-3-yl)oxy)-3,4-dihydroquinazolin-6-yl)but-2-enamide hydrochloride

Comparison of Impurity Profile of this compound with Other Related Substances of Afatinib

The control of impurities in an active pharmaceutical ingredient (API) like afatinib is a critical aspect of pharmaceutical development and manufacturing, governed by stringent regulatory standards. The impurity profile of afatinib is complex, comprising substances that can originate from the synthetic process (process-related impurities) or from the degradation of the drug substance over time (degradants). A thorough understanding and comparison of these impurities, particularly in relation to a significant degradant like this compound, are essential for ensuring the quality, safety, and efficacy of the final drug product.

Afatinib's structure features a quinazoline (B50416) core, a (3-chloro-4-fluorophenyl)amino group, a tetrahydrofuran-3-yloxy moiety, and a reactive 4-(dimethylamino)but-2-enamide side chain. Variations in any of these structural components can lead to the formation of different impurities. These impurities are typically identified and quantified using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (LC-MS) for structural elucidation. syncsci.comresearchgate.net

Afatinib Impurity J is a degradation product that is particularly noteworthy. veeprho.com It is chemically identified as (S,E)-4-(Dimethylamino)-N-(4-oxo-7-((tetrahydrofuran-3-yl)oxy)-3,4-dihydroquinazolin-6-yl)but-2-enamide. allmpus.com Its hydrochloride salt form is used as a reference standard. The primary structural difference between Afatinib and Impurity J is the substitution at the C4 position of the quinazoline ring. In Afatinib, this position holds the (3-chloro-4-fluorophenyl)amino group, which is crucial for its irreversible binding to the kinase domains of EGFR, HER2, and HER4. daicelpharmastandards.com In Impurity J, this group is replaced by an oxo (=O) group, indicating a hydrolytic cleavage. This impurity has been identified as a marker for the hydrolytic degradation of afatinib, especially under basic conditions.

The broader impurity profile of afatinib includes a range of other related substances. These can be categorized based on their origin and structure. Some are process-related, arising from starting materials or intermediates, while others are degradants formed under stress conditions like heat, light, oxidation, or hydrolysis. syncsci.comresearchgate.net A study of laboratory batches of afatinib dimaleate found impurities in the range of 0.08% to 0.30%. scispace.com

A detailed comparison of this compound with other key related substances highlights the diversity in the impurity profile.

Interactive Table 1: Detailed Comparison of Afatinib and Key Related Substances

AttributeAfatinibThis compoundAcetamide (B32628) Impurity(2Z)-Afatinib (cis-isomer / Impurity D)
Chemical Name (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide daicelpharmastandards.com(S,E)-4-(Dimethylamino)-N-(4-oxo-7-((tetrahydrofuran-3-yl)oxy)-3,4-dihydroquinazolin-6-yl)but-2-enamide hydrochloride (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide scispace.com(2Z)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide clearsynth.com
Molecular Formula C₂₄H₂₅ClFN₅O₃ daicelpharmastandards.comC₁₈H₂₂N₄O₄·HCl C₂₀H₁₉ClFN₅O₂ clearsynth.comC₂₄H₂₅ClFN₅O₃ pharmaffiliates.com
Origin/Type Active Pharmaceutical IngredientDegradation Product (hydrolysis) veeprho.comProcess-Related Impurity syncsci.comscispace.comProcess/Degradation Product (Isomer) google.com
Key Structural Difference from Afatinib N/ALoss of the (3-chloro-4-fluorophenyl)amino group at C4, replaced by an oxo group. The entire 4-(dimethylamino)but-2-enamide side chain is replaced by an acetamide group. syncsci.comscispace.comStereoisomer with a cis (Z) configuration at the butenamide double bond, instead of trans (E). clearsynth.comgoogle.com
Regulatory Limit Mentioned N/ANMT 0.15% Not specified, but generally impurities are controlled to low levels (<0.15%). Not specified, but separation from the main API is critical. google.com

Beyond these specific examples, the impurity profile of afatinib is extensive. Forced degradation studies have been instrumental in identifying potential degradants and developing stability-indicating analytical methods. researchgate.net These studies expose the drug substance to harsh conditions to accelerate decomposition. For example, a hydrolytic cyclisation product, designated 'CD 334', has been identified as a chief impurity in both the drug substance and the tablet formulation, with specified limits of ≤1.2% and ≤3.0%, respectively. This impurity is likely related to or the same as Afatinib Impurity J.

Other related substances that have been characterized serve as reference standards in quality control to ensure that commercial batches of afatinib meet the required purity specifications.

Interactive Table 2: List of Other Known Afatinib Related Substances

Compound NameMolecular FormulaType/NoteReference
Afatinib Impurity BNot specifiedImpurity daicelpharmastandards.com
Afatinib Impurity EC₂₄H₂₅Cl₂N₅O₃Impurity daicelpharmastandards.comaxios-research.com
Afatinib Bis-dimethylamino ImpurityC₂₆H₃₂ClFN₆O₃Impurity daicelpharmastandards.comclearsynth.com
Afatinib Dimer impurityC₃₈H₃₀Cl₂F₂N₈O₆Impurity clearsynth.com
Afatinib N-OxideNot specifiedMetabolite/Impurity avantorsciences.com
(S,E)-N-(4-((3-Chloro-4-fluorophenyl)(nitroso)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamideC₂₄H₂₄ClFN₆O₄Nitroso Impurity pharmaffiliates.com
(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(tetrahydrofuran-3-yloxy)quinazolin-4-amineC₁₈H₁₄ClFN₄O₄Process Intermediate/Impurity pharmaffiliates.com

Future Research Directions in Impurity Profiling

Advanced Analytical Techniques for Trace Impurity Detection

The detection and quantification of trace-level impurities in active pharmaceutical ingredients (APIs) and drug products are fundamental to ensuring their quality and safety. ijprajournal.com For Afatinib (B358) and its related compounds, including Afatinib Impurity J HCl, research is moving beyond conventional High-Performance Liquid Chromatography (HPLC) towards more sophisticated and sensitive methods. aquigenbio.comwaters.com The goal is to achieve lower detection limits, higher resolution, and more definitive structural identification, especially for impurities present at or below the 0.05% threshold stipulated by regulatory bodies like the International Council for Harmonisation (ICH). scispace.com

Future research in this domain focuses on the expanded use and refinement of several advanced techniques:

Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles. This technology provides much faster analysis times and improved separation efficiency. biotech-asia.org A validated, stability-indicating UPLC method has been successfully developed to separate Afatinib from its five known impurities in about 12 minutes, demonstrating high sensitivity with limits of quantification in the range of 0.02 to 0.05 ppm. researchgate.net Further research aims to optimize UPLC methods for even greater resolution and efficiency in routine quality control. waters.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with mass spectrometry is a powerful tool for impurity profiling. aquigenbio.com LC-MS enables the accurate determination of the molecular weights of impurities, aiding in their identification. evitachem.com LC-MS/MS takes this a step further by providing fragmentation data, which is crucial for the structural elucidation of unknown impurities. researchgate.net LC-MS/MS has been employed to detect N-nitrosodimethylamine (NDMA) in Afatinib drug products at parts-per-billion (ppb) levels. researchgate.net Future work will likely involve the use of high-resolution mass spectrometry (HRMS), such as LC-Q-TOF (Quadrupole Time-of-Flight), to obtain highly accurate mass measurements, facilitating the unambiguous identification of trace impurities. researchgate.netapacsci.com

Hyphenated Techniques: The integration of multiple analytical techniques, or "hyphenated" methods, offers a multidimensional approach to impurity analysis. Techniques such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) can provide direct structural information on impurities as they are separated, which is invaluable for resolving co-eluting peaks and confirming structures without the need for time-consuming isolation. aquigenbio.com While not yet widely reported for this compound specifically, the application of such advanced hyphenated systems is a logical next step in comprehensive impurity characterization.

Table 1: Comparison of Advanced Analytical Techniques for Impurity Profiling

TechniquePrinciplePrimary Advantage for Impurity DetectionReported Application for Afatinib/Kinase Inhibitors
UPLC (Ultra-Performance Liquid Chromatography)Chromatographic separation using columns with sub-2 µm particles under high pressure.Faster analysis times, higher resolution, and greater sensitivity compared to conventional HPLC. biotech-asia.orgDeveloped for rapid (6-12 min) separation of Afatinib and its impurities with high sensitivity (LOQ 0.02-0.05 ppm). waters.comresearchgate.net
LC-MS (Liquid Chromatography-Mass Spectrometry)Combines the separation power of LC with the mass analysis capabilities of MS. aquigenbio.comProvides molecular weight information, enabling the identification of unknown impurities. evitachem.comUsed to identify and characterize process and degradation impurities of Afatinib. scispace.com
LC-MS/MS (Tandem Mass Spectrometry)Involves multiple stages of mass analysis, typically to analyze fragment ions from a precursor ion.Offers structural elucidation of impurities through fragmentation pattern analysis. researchgate.netUsed to detect trace-level genotoxic impurities and for therapeutic drug monitoring of Afatinib. researchgate.netbohrium.com
HRMS (High-Resolution Mass Spectrometry)Measures mass-to-charge ratio with very high accuracy.Provides unambiguous elemental composition, which is critical for identifying unknown impurities. apacsci.comUsed to identify degradation products of other kinase inhibitors like ponatinib. nih.govfrontiersin.org

In-Silico Modeling of Impurity Formation and Degradation Pathways

In-silico, or computational, modeling has become an indispensable tool in modern drug development, offering a predictive approach to understanding chemical liabilities. immunocure.us For impurity profiling, these models can forecast potential degradation pathways and help identify the circumstances under which impurities like this compound might form. This predictive capability allows for proactive, rather than reactive, impurity control strategies. totalpharmaceuticaltopics.com

Future research directions in this area include:

Degradation Pathway Prediction: Software platforms like Zeneth use knowledge-based systems to predict the degradation products of a drug substance under various stress conditions (e.g., hydrolysis, oxidation, photolysis). nih.govspringernature.comresearchgate.net By inputting the structure of Afatinib, such programs can generate a list of probable degradants, which could include species structurally related to Impurity J HCl. Studies have shown that the predictive capability of these tools has steadily improved, with one benchmark study noting an increase in correctly predicted degradants from 31% to 54% over several years of development. nih.gov Future work involves refining the underlying knowledge bases and algorithms of these systems to enhance their predictive accuracy for complex molecules like Afatinib.

Toxicity and Genotoxicity Prediction: A primary concern with any impurity is its potential toxicity. ijprajournal.com In-silico toxicology platforms are used to screen impurities for potential risks, including mutagenicity, which is a key concern under ICH M7 guidelines. immunocure.usnih.govimmunocure.us For instance, an impurity in Afatinib was initially flagged as potentially genotoxic based on in-silico assays before undergoing further biological testing. fda.gov The ProTox-II platform has been used to evaluate the toxicity of Afatinib and its degradation products. researchgate.net Future efforts will focus on expanding the databases these models draw from and improving the algorithms to reduce false positives and negatives, providing a more reliable initial risk assessment. nih.gov

Impurity Purge and Carryover Modeling: Tools such as Mirabilis have been developed to predict the potential for process-related impurities to carry over into the final API. lhasalimited.org This is achieved by modeling the reactivity and solubility of an impurity within the synthetic process, generating a "purge factor." By applying these models to the synthesis of Afatinib, researchers can better understand the likelihood of intermediates or by-products like Impurity J HCl persisting through purification steps.

Table 2: In-Silico Tools in Pharmaceutical Impurity Assessment

Tool/PlatformFunctionRelevance to this compound
ZenethPredicts chemical degradation pathways based on stress conditions. springernature.comCan be used to model the potential formation pathways of degradation impurities related to Afatinib. nih.gov
MirabilisAssesses the potential carryover of process-related impurities by predicting purge factors. lhasalimited.orgCould model the likelihood of Impurity J HCl or its precursors persisting through the manufacturing process.
ProTox-II / (Q)SAR ModelsPredicts various toxicological endpoints, including mutagenicity and carcinogenicity. nih.govimmunocure.usUsed to perform initial risk assessments on Afatinib impurities to guide further toxicological testing. researchgate.netfda.gov

Q & A

Basic Research Questions

Q. How can researchers identify and distinguish Afatinib Impurity J HCl from structurally similar impurities in Afatinib formulations?

  • Methodological Answer : Identification requires orthogonal analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, coupled with Mass Spectrometry (MS) for structural confirmation. Chromatographic separation parameters (e.g., column type, mobile phase composition) must be optimized to resolve co-eluting peaks. For example, using a C18 column with a gradient elution of acetonitrile and ammonium acetate buffer (pH 4.5) can enhance resolution . MS fragmentation patterns (e.g., m/z 502.39 for the parent ion) and retention time matching against certified reference standards (e.g., CAS 2223677-63-0) are critical for unambiguous identification .

Q. What experimental strategies are recommended to assess the synthesis pathways leading to this compound?

  • Methodological Answer : Impurity formation during synthesis can be traced via reaction intermediate analysis. For instance, monitoring the Michael addition step in Afatinib synthesis (where Impurity J HCl may arise from incomplete dimethylamination) using in-process controls (IPC) like thin-layer chromatography (TLC) or inline FTIR spectroscopy helps identify deviations. Accelerated stability studies under varying pH and temperature conditions can also simulate degradation pathways leading to impurity formation .

Q. How should researchers validate analytical methods for quantifying this compound in compliance with ICH guidelines?

  • Methodological Answer : Method validation must follow ICH Q2(R2) criteria, including specificity, linearity (e.g., 0.1–1.5% of the active pharmaceutical ingredient [API]), accuracy (recovery 90–110%), and precision (RSD <2%). Forced degradation studies (acid/base hydrolysis, oxidative stress) are required to confirm method robustness. Spiking Afatinib API with Impurity J HCl at 0.01–0.1% levels and demonstrating chromatographic resolution from the main peak are essential steps .

Advanced Research Questions

Q. What are the key challenges in isolating and characterizing trace-level this compound from complex matrices?

  • Methodological Answer : Trace-level impurities (≤0.05%) require advanced enrichment techniques such as solid-phase extraction (SPE) with mixed-mode sorbents or preparative HPLC. Structural elucidation via high-resolution MS (HRMS) and 2D NMR (e.g., ¹H-¹³C HSQC) is necessary to confirm stereochemistry and substitution patterns. For example, distinguishing Impurity J HCl from its positional isomer (e.g., Impurity SCl) relies on NOE correlations in NMR to confirm spatial proximity of chlorine substituents .

Q. How can forced degradation studies predict the stability risks posed by this compound in long-term storage?

  • Methodological Answer : Stress testing under ICH Q1A conditions (e.g., 40°C/75% RH for 6 months) identifies degradation pathways. LC-MS/MS quantifies impurity growth kinetics, while Arrhenius modeling extrapolates shelf-life risks. For example, Impurity J HCl may form via hydrolysis of the butenamide moiety in acidic conditions, requiring pH-controlled formulation buffers to mitigate instability .

Q. What regulatory considerations apply to setting acceptance criteria for this compound in clinical trial materials?

  • Methodological Answer : ICH Q3A/B mandates impurity thresholds based on daily dose and duration. For Afatinib (a high-potency kinase inhibitor), the reporting threshold is 0.05%, identification threshold 0.10%, and qualification threshold 0.15%. Genotoxicity assessment (e.g., Ames test) is required if impurities exceed these limits. Comparative impurity profiling against batches used in pivotal toxicology studies ensures consistency .

Q. How can researchers resolve discrepancies in impurity quantification across orthogonal analytical platforms (e.g., HPLC vs. LC-MS)?

  • Methodological Answer : Discrepancies often arise from ionization suppression in MS or UV wavelength selection. Calibration with matrix-matched standards (e.g., spiked placebo blends) harmonizes results. Cross-validation using a unified reference standard (e.g., USP-grade Impurity J HCl) and statistical tools like Bland-Altman analysis quantifies inter-method bias .

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